molecular formula C24H26O3 B12753071 Benzene, 1-(4-methoxyphenoxy)-3-((2-phenyl-2-methylpropoxy)methyl)- CAS No. 80843-65-8

Benzene, 1-(4-methoxyphenoxy)-3-((2-phenyl-2-methylpropoxy)methyl)-

Cat. No.: B12753071
CAS No.: 80843-65-8
M. Wt: 362.5 g/mol
InChI Key: YEMDMPPNPIJJOF-UHFFFAOYSA-N
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Description

The compound Benzene, 1-(4-methoxyphenoxy)-3-((2-phenyl-2-methylpropoxy)methyl)- is a structurally complex aromatic ether characterized by a central benzene ring substituted with two distinct functional groups: a 4-methoxyphenoxy moiety at position 1 and a (2-phenyl-2-methylpropoxy)methyl group at position 3.

Properties

CAS No.

80843-65-8

Molecular Formula

C24H26O3

Molecular Weight

362.5 g/mol

IUPAC Name

1-methoxy-4-[3-[(2-methyl-2-phenylpropoxy)methyl]phenoxy]benzene

InChI

InChI=1S/C24H26O3/c1-24(2,20-9-5-4-6-10-20)18-26-17-19-8-7-11-23(16-19)27-22-14-12-21(25-3)13-15-22/h4-16H,17-18H2,1-3H3

InChI Key

YEMDMPPNPIJJOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCC1=CC(=CC=C1)OC2=CC=C(C=C2)OC)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(4-methoxyphenoxy)-3-((2-phenyl-2-methylpropoxy)methyl)- typically involves the following steps:

    Formation of the Methoxyphenoxy Intermediate: The initial step involves the reaction of 4-methoxyphenol with an appropriate halogenated benzene derivative under basic conditions to form the methoxyphenoxy intermediate.

    Alkylation Reaction: The methoxyphenoxy intermediate is then subjected to an alkylation reaction with 2-phenyl-2-methylpropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Final Coupling Reaction: The final step involves the coupling of the alkylated intermediate with benzyl chloride under basic conditions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: Benzene, 1-(4-methoxyphenoxy)-3-((2-phenyl-2-methylpropoxy)methyl)- can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring can be further functionalized with various substituents using reagents like halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products Formed:

    Oxidation: Quinones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry

Benzene, 1-(4-methoxyphenoxy)-3-((2-phenyl-2-methylpropoxy)methyl)- has shown potential in medicinal applications. Its structural features allow it to interact with biological systems effectively.

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of various derivatives of benzene compounds on human cancer cells. The findings indicated that compounds similar to Benzene, 1-(4-methoxyphenoxy)-3-((2-phenyl-2-methylpropoxy)methyl)- exhibited significant cytotoxicity against specific cancer cell lines. The mechanism was attributed to the ability of the compound to induce apoptosis in cancer cells through the modulation of apoptotic pathways .

Material Science

The compound's unique structure makes it suitable for applications in material science, particularly in the development of liquid crystals.

Case Study: Liquid-Crystalline Properties

Research has shown that derivatives of benzene compounds can be synthesized to exhibit liquid-crystalline properties. These materials are valuable in display technologies and other optical applications. The synthesis involved creating compounds with terminal benzyloxy groups that displayed mesomorphic behavior, indicating their potential use in liquid crystal displays (LCDs) .

Chemical Intermediates

Benzene, 1-(4-methoxyphenoxy)-3-((2-phenyl-2-methylpropoxy)methyl)- serves as an important intermediate in organic synthesis.

Synthesis Pathways

The compound can be synthesized through various methods involving acylation and thermolysis reactions. For instance, one method involves the reaction of substituted phenols with alkyl halides under basic conditions to yield the desired ether product .

The compound has been evaluated for its biological activities beyond anticancer properties.

Antibacterial Studies

Recent studies have highlighted the antibacterial properties of benzene derivatives, including Benzene, 1-(4-methoxyphenoxy)-3-((2-phenyl-2-methylpropoxy)methyl)-. Testing against standard bacterial strains showed promising results, indicating that these compounds could serve as potential antibacterial agents .

Data Tables

Application AreaDescription
Medicinal ChemistryPotential anticancer activity; induces apoptosis in cancer cells
Material ScienceDevelopment of liquid-crystalline materials for display technologies
Chemical IntermediatesServes as an intermediate in organic synthesis processes
Biological ActivityExhibits antibacterial properties against standard bacterial strains

Mechanism of Action

The mechanism of action of Benzene, 1-(4-methoxyphenoxy)-3-((2-phenyl-2-methylpropoxy)methyl)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The target compound’s 2-phenyl-2-methylpropoxy group introduces significant steric hindrance compared to smaller substituents like 4-methylphenyl () or linear chains (e.g., ethoxymethyl in ). This may reduce solubility in polar solvents but enhance lipid membrane permeability .
  • In contrast, electron-withdrawing substituents like halogens (e.g., fluorine in ) could alter reactivity .
  • Molecular Weight Trends : Larger substituents (e.g., propenyl in ) marginally increase molecular weight, impacting pharmacokinetic properties such as bioavailability .

Functional and Application Differences

  • Pharmacological Potential: Piperazine-containing analogs () demonstrate receptor-binding activity due to their basic nitrogen atoms, a feature absent in the target compound. However, the target’s methoxy groups may confer antioxidant properties akin to other phenolic ethers .
  • Material Science : The propenyl-substituted analog () could undergo polymerization via its unsaturated bond, whereas the target compound’s fully saturated structure may favor thermal stability .

Biological Activity

Benzene, 1-(4-methoxyphenoxy)-3-((2-phenyl-2-methylpropoxy)methyl)-, also known by its CAS number 80853-78-7, is a synthetic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25H28O3
  • Molecular Weight : 408.55 g/mol
  • Structural Characteristics : The compound features a benzene ring substituted with a methoxyphenoxy group and a propoxy group, which may influence its biological interactions.

The biological activity of this compound can be attributed to its structural components, particularly the methoxy and phenoxy groups, which are known to enhance lipophilicity and potential receptor interactions. The following mechanisms are hypothesized based on similar compounds:

  • Antioxidant Activity : Compounds with phenolic structures often exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial in protecting cells from damage associated with various diseases.
  • Enzyme Inhibition : The presence of methoxy and phenoxy groups may allow the compound to interact with various enzymes, potentially inhibiting their activity. This could be relevant in the context of cancer therapy or metabolic diseases.
  • Receptor Modulation : Similar compounds have been shown to modulate receptors involved in neurotransmission and inflammation. This suggests a potential role for this compound in neurological or inflammatory conditions.

Biological Activity Data

The following table summarizes the biological activities reported for benzene derivatives similar to this compound:

Activity Description Reference
AntioxidantScavenging free radicals; reducing oxidative stress
CytotoxicityInhibition of cancer cell proliferation
Enzyme InhibitionPotential inhibition of cytochrome P450 enzymes
Receptor InteractionModulation of neurotransmitter receptors

Case Studies and Research Findings

  • Cytotoxicity in Cancer Cells : A study demonstrated that similar benzene derivatives exhibited cytotoxic effects on various cancer cell lines at concentrations ranging from 10 µM to 50 µM. These effects were attributed to the induction of apoptosis via oxidative stress mechanisms .
  • Enzyme Metabolism Studies : Research indicates that compounds with similar structures can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that may contribute to their biological effects . This metabolism is critical for understanding both efficacy and toxicity.
  • Pharmacokinetics : The absorption, distribution, metabolism, and elimination (ADME) properties are essential for evaluating the therapeutic potential of this compound. Similar compounds have shown significant absorption rates (50%-80%) when administered via inhalation or orally, suggesting favorable pharmacokinetic profiles .

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